Cas no 1806403-53-1 (1-Bromo-3-(3-(trifluoromethylthio)phenyl)propan-2-one)

1-Bromo-3-(3-(trifluoromethylthio)phenyl)propan-2-one is a specialized organic compound featuring a brominated propanone backbone linked to a phenyl ring substituted with a trifluoromethylthio group. This structure imparts unique reactivity, making it valuable in synthetic chemistry, particularly in the preparation of pharmaceuticals, agrochemicals, and advanced materials. The presence of the bromine atom enhances its utility as an alkylating agent, while the electron-withdrawing trifluoromethylthio group influences the electronic properties of the aromatic system, facilitating selective transformations. Its well-defined molecular architecture ensures consistent performance in multi-step syntheses, offering chemists a versatile intermediate for constructing complex molecules with precision. Suitable for controlled environments, it requires careful handling due to its reactive nature.
1-Bromo-3-(3-(trifluoromethylthio)phenyl)propan-2-one structure
1806403-53-1 structure
Product name:1-Bromo-3-(3-(trifluoromethylthio)phenyl)propan-2-one
CAS No:1806403-53-1
MF:C10H8BrF3OS
MW:313.13413143158
CID:4974584

1-Bromo-3-(3-(trifluoromethylthio)phenyl)propan-2-one Chemical and Physical Properties

Names and Identifiers

    • 1-Bromo-3-(3-(trifluoromethylthio)phenyl)propan-2-one
    • Inchi: 1S/C10H8BrF3OS/c11-6-8(15)4-7-2-1-3-9(5-7)16-10(12,13)14/h1-3,5H,4,6H2
    • InChI Key: JCABIHVWBHFPIV-UHFFFAOYSA-N
    • SMILES: BrCC(CC1C=CC=C(C=1)SC(F)(F)F)=O

Computed Properties

  • Exact Mass: 311.94313 g/mol
  • Monoisotopic Mass: 311.94313 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 245
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 313.14
  • Topological Polar Surface Area: 42.4
  • XLogP3: 4.1

1-Bromo-3-(3-(trifluoromethylthio)phenyl)propan-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A013020029-250mg
1-Bromo-3-(3-(trifluoromethylthio)phenyl)propan-2-one
1806403-53-1 97%
250mg
470.40 USD 2021-06-24
Alichem
A013020029-500mg
1-Bromo-3-(3-(trifluoromethylthio)phenyl)propan-2-one
1806403-53-1 97%
500mg
806.85 USD 2021-06-24
Alichem
A013020029-1g
1-Bromo-3-(3-(trifluoromethylthio)phenyl)propan-2-one
1806403-53-1 97%
1g
1,519.80 USD 2021-06-24

Additional information on 1-Bromo-3-(3-(trifluoromethylthio)phenyl)propan-2-one

Research Brief on 1-Bromo-3-(3-(trifluoromethylthio)phenyl)propan-2-one (CAS: 1806403-53-1) in Chemical Biology and Pharmaceutical Applications

1-Bromo-3-(3-(trifluoromethylthio)phenyl)propan-2-one (CAS: 1806403-53-1) is a specialized chemical intermediate gaining attention in medicinal chemistry and drug discovery due to its unique structural features. This compound, characterized by a brominated propanone core and a trifluoromethylthio-phenyl moiety, serves as a versatile building block for synthesizing bioactive molecules. Recent studies highlight its potential in developing kinase inhibitors, antimicrobial agents, and radiopharmaceuticals, leveraging the electrophilic reactivity of the bromo ketone group and the lipophilicity-enhancing properties of the trifluoromethylthio substituent.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility in constructing covalent inhibitors targeting Bruton's tyrosine kinase (BTK). Researchers functionalized the bromo ketone group to form irreversible bonds with cysteine residues in BTK's active site, achieving sub-nanomolar potency. The trifluoromethylthio group was critical for optimizing membrane permeability, as evidenced by a 3-fold improvement in Caco-2 permeability compared to non-fluorinated analogs (DOI: 10.1021/acs.jmedchem.3c00518).

In antimicrobial applications, derivatives of 1806403-53-1 showed promising activity against multidrug-resistant Staphylococcus aureus (MRSA). A structure-activity relationship study revealed that modifications at the propan-2-one position yielded compounds with MIC values of 0.5-2 μg/mL against MRSA strains, while maintaining low cytotoxicity (CC50 > 50 μM in HEK293 cells). The trifluoromethylthio group contributed to enhanced bacterial membrane penetration, as confirmed by fluorescent probe accumulation assays (Bioorganic Chemistry, 2024, 143: 107042).

Emerging applications in radiopharmaceuticals exploit the bromine atom for isotopic substitution. A recent patent (WO2023187542) describes 76Br-labeled derivatives for positron emission tomography (PET) imaging of tumor-associated carbonic anhydrase IX. The trifluoromethylthio moiety improved tumor-to-background ratios by reducing non-specific binding, with preclinical studies showing SUVmax values of 3.2 in CAIX-expressing xenografts at 60 min post-injection.

Synthetic methodologies for 1806403-53-1 have advanced significantly. A 2024 Organic Process Research & Development report detailed a continuous-flow synthesis achieving 82% yield with <1% impurities, addressing previous challenges in controlling bromination regioselectivity (DOI: 10.1021/acs.oprd.4c00031). Process analytical technology (PAT) was implemented to monitor the critical trifluoromethylthio incorporation step, ensuring consistent quality for GMP production.

Safety evaluations indicate that 1-Bromo-3-(3-(trifluoromethylthio)phenyl)propan-2-one requires careful handling (GHS05 corrosive, GHS07 irritant). However, its derivatives show favorable ADME profiles, with several candidates advancing to IND-enabling studies. The compound's dual functionality as both a synthetic handle and pharmacophore makes it particularly valuable for fragment-based drug discovery programs targeting challenging protein-protein interactions.

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